molecular formula C15H14F3NO2S B14931713 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14931713
M. Wt: 329.3 g/mol
InChI Key: GMUJUQOUKFIJQA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The compound’s unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids and their derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
  • N-(3,5-dimethoxy-phenyl)-4-methyl-benzenesulfonamide
  • N-(2,6-dimethyl-phenyl)-4-methyl-benzenesulfonamide

Uniqueness

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the dimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high thermal stability and effective membrane penetration.

Properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)22(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3

InChI Key

GMUJUQOUKFIJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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